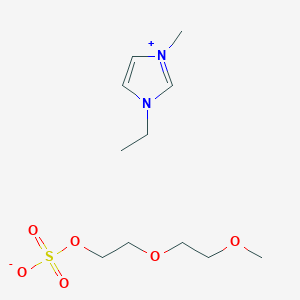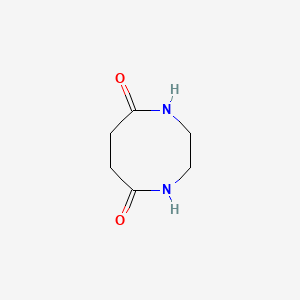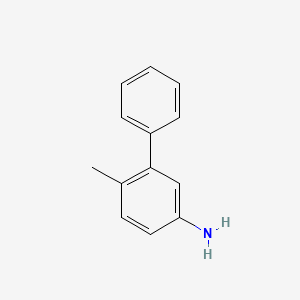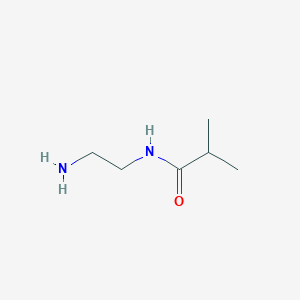
N-(2-アミノエチル)-2-メチルプロパンアミド
概要
説明
N-(2-aminoethyl)-2-methylpropanamide, also known as AEMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AEMP is a derivative of 2-methylpropanamide and is synthesized through a simple process.
作用機序
Biochemical Pathways
The biochemical pathways affected by N-(2-aminoethyl)-2-methylpropanamide are currently unknown It’s possible that this compound could influence multiple pathways, leading to a range of downstream effects
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can impact how N-(2-aminoethyl)-2-methylpropanamide interacts with its targets . .
実験室実験の利点と制限
The advantages of using N-(2-aminoethyl)-2-methylpropanamide in lab experiments include its high yield and purity, its low toxicity towards normal cells, and its potential applications in various fields. The limitations of using N-(2-aminoethyl)-2-methylpropanamide in lab experiments include its limited solubility in water, which may affect its bioavailability, and its potential instability under certain conditions, which may affect its activity.
将来の方向性
There are several future directions for the study of N-(2-aminoethyl)-2-methylpropanamide, including the development of new anticancer and antibacterial agents based on its structure, the synthesis of new metal-organic frameworks and metal complexes based on its ligand properties, and the investigation of its potential applications in other fields, such as catalysis and material science. Further studies are also needed to fully understand the mechanism of action of N-(2-aminoethyl)-2-methylpropanamide and its biochemical and physiological effects.
科学的研究の応用
食品接触材料の安全性評価
N-(2-アミノエチル)-2-メチルプロパンアミド: は、食品と直接接触する缶コーティングの製造におけるコモノマーとしての安全性評価が行われています。欧州食品安全機関(EFSA)は、その使用が、食品1kgあたり0.05mgを超えない場合は安全上の懸念はないと結論付けました。 ただし、製造プロセス中にオリゴマーが形成され、それが食品に移行する可能性があるため、その遺伝毒性またはその他の毒性エンドポイントを評価するためにさらなる調査が必要です .
ナノセルロースエアロゲル製造
この化合物は、アミン修飾球状ナノセルロースエアロゲルの合成に利用されてきました。これらのエアロゲルは、セルロースナノクリスタル(CNC)と化合物の間のC–O–Si結合を介してアミン基を導入することによって作られます。 エアロゲルはナノ多孔質ネットワーク構造を示し、共有結合によるCO2捕捉に潜在的な用途があります .
生体分子のビオチン化
生物学的用途において、N-(2-アミノエチル)-2-メチルプロパンアミド誘導体は、生体分子のビオチン化に使用されます。 このプロセスは、カルボキシル、ホスホニル、またはカルボニル基を含む生体分子を標識することを含み、さまざまな生物学的アッセイのための貴重なツールであり、検出方法の感度を高めます .
ペプチド核酸(PNA)合成
N-(2-アミノエチル)-2-メチルプロパンアミドと構造的に類似したPNAのモノマーは、標的DNAまたはRNA配列に結合して、親和性と安定性を高めるために重要です。 この特性により、PNAは遺伝子調節、診断、および治療のための貴重なツールになります .
生化学分析
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-aminoethyl)-2-methylpropanamide may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
N-(2-aminoethyl)-2-methylpropanamide may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could potentially influence its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
N-(2-aminoethyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-5(2)6(9)8-4-3-7/h5H,3-4,7H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFVUBFMFJOFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506741 | |
| Record name | N-(2-Aminoethyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53673-16-8 | |
| Record name | N-(2-Aminoethyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

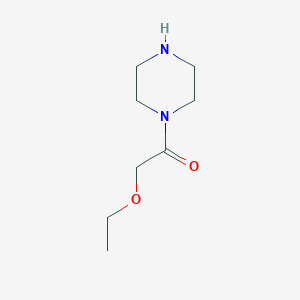
![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2-trifluoro-2-oxoethoxy)ethoxy]ethoxy]acetyl fluoride](/img/structure/B1610511.png)
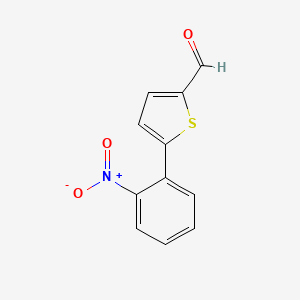
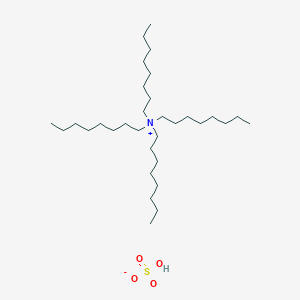
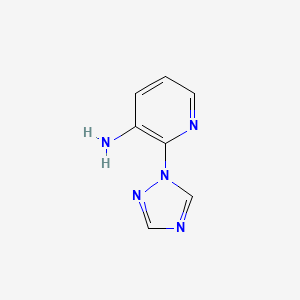
![6-Iodo-1-[6-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1610518.png)

